N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-fluoroaniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor functions. The pathways involved may include the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H14FNO3 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14FNO3/c1-10-7-11(2)17-12(8-10)15(21)9-16(23-17)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22) |
InChI Key |
SXDUMHGPESUIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.